molecular formula C19H19NO3S2 B2384486 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide CAS No. 2097900-80-4

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide

Cat. No.: B2384486
CAS No.: 2097900-80-4
M. Wt: 373.49
InChI Key: VEUPWWYOSJRAQY-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide: is an organic compound that features a bithiophene core, which is a common motif in organic electronics and materials science. The compound is characterized by its unique structure, which includes a bithiophene unit, a hydroxyethyl group, and an ethoxybenzamide moiety. This combination of functional groups endows the compound with interesting chemical and physical properties, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of 2-bromothiophene with a suitable boronic acid derivative under palladium catalysis . The resulting bithiophene derivative is then functionalized with a hydroxyethyl group through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and yield. Catalysts and reagents are selected to minimize costs and environmental impact, ensuring the process is both economically and ecologically viable .

Chemical Reactions Analysis

Types of Reactions: N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl and ethoxybenzamide groups allows for additional interactions and modifications, making it more versatile compared to simpler bithiophene derivatives .

Properties

IUPAC Name

4-ethoxy-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-2-23-14-7-5-13(6-8-14)19(22)20-12-15(21)16-9-10-18(25-16)17-4-3-11-24-17/h3-11,15,21H,2,12H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUPWWYOSJRAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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